molecular formula C23H25FN2O4 B12029571 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029571
M. Wt: 412.5 g/mol
InChI Key: XBXVQIVFYJNHNS-VZCXRCSSSA-N
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Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of the various substituents. The synthetic route typically involves the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Side Chain: This is achieved through nucleophilic substitution reactions.

    Addition of Aromatic Substituents: This step involves electrophilic aromatic substitution reactions to introduce the fluorophenyl and methoxy-methylbenzoyl groups.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various proteins and nucleic acids .

Comparison with Similar Compounds

Similar compounds to 1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives and compounds with similar aromatic substituents. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C23H25FN2O4

Molecular Weight

412.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25FN2O4/c1-14-13-17(30-4)9-10-18(14)21(27)19-20(15-5-7-16(24)8-6-15)26(12-11-25(2)3)23(29)22(19)28/h5-10,13,20,27H,11-12H2,1-4H3/b21-19-

InChI Key

XBXVQIVFYJNHNS-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O

Origin of Product

United States

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